6-Bromo-4-methylchromane-4-carbonitrile
Description
6-Bromo-4-methylchromane-4-carbonitrile is a chromane (benzopyran) derivative featuring a bromine atom at position 6, a methyl group at position 4, and a nitrile (cyano) group also at position 3. Chromanes are saturated bicyclic systems consisting of a benzene ring fused to a dihydropyran ring. Thus, comparisons will focus on structurally related brominated heterocycles and nitrile-containing analogs from the literature.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-11(7-13)4-5-14-10-3-2-8(12)6-9(10)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
ASXHVTKLJMBTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-methylchromane-4-carbonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6-Bromo-4-methylchromane-4-carbonitrile may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylchromane-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: 6-Substituted-4-methylchromane-4-carbonitrile derivatives.
Reduction: 6-Bromo-4-methylchromane-4-amine.
Oxidation: 6-Bromo-4-carboxychromane-4-carbonitrile.
Scientific Research Applications
6-Bromo-4-methylchromane-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylchromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS 56394-22-0)
Structural Features :
- Core: Unsaturated chromene (benzopyranone) ring with a ketone at position 2.
- Substituents : Bromine at position 6, methyl at position 4, and nitrile at position 3.
Properties :
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₆BrNO₂ |
| Molecular Weight | 264.07 g/mol |
| Boiling Point | No data available |
| Hazard Statements | H302 (harmful if swallowed), H315/H319 (skin/eye irritation) |
Key Differences :
- The chromene backbone introduces unsaturation and a ketone group, enhancing reactivity compared to the fully saturated chromane system.
- The nitrile group at position 3 (vs. position 4 in the target compound) may alter dipole interactions and binding affinity in biological systems.
6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS 1245464-56-5)
Structural Features :
- Core : Indazole (benzopyrazole) ring with a tosyl (p-toluenesulfonyl) group at position 1.
- Substituents : Bromine at position 6 and nitrile at position 4.
Properties :
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₀BrN₃O₂S |
| Molecular Weight | 384.23 g/mol |
| Functional Groups | Tosyl (electron-withdrawing), nitrile |
Key Differences :
4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5)
Structural Features :
- Core: Quinoline (benzopyridine) ring.
- Substituents : Bromine at position 4 and nitrile at position 5.
Properties :
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.06 g/mol |
Key Differences :
Bromoindole-carboxylic Acid Derivatives (e.g., 6-Bromo-1H-indole-4-carboxylic Acid, CAS 898746-91-3)
Structural Features :
- Core : Indole ring with bromine and carboxylic acid groups.
- Substituents : Bromine at position 6, carboxylic acid at position 4.
Properties :
| Parameter | Value/Description |
|---|---|
| Similarity Score | 0.96 (vs. target compound) |
| Functional Groups | Carboxylic acid (ionizable), bromine |
Key Differences :
- The carboxylic acid group introduces pH-dependent solubility and metal-coordination capabilities, absent in the nitrile-containing target compound.
- Indole’s NH group participates in hydrogen bonding, contrasting with chromane’s ether oxygen .
Biological Activity
6-Bromo-4-methylchromane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile typically involves the bromination of 4-methylchromane followed by the introduction of a carbonitrile group. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Bromo-4-methylchromane-4-carbonitrile. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.5 | Cell cycle arrest |
| HCT-116 (Colon) | 18.0 | Inhibition of proliferation |
The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to affect mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells.
Case Studies
- Study on Breast Cancer Cells : In a study conducted on MDA-MB-231 breast cancer cells, treatment with 6-Bromo-4-methylchromane-4-carbonitrile resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
- Prostate Cancer Research : Another investigation focused on its effects on PC-3 prostate cancer cells, where it was observed that the compound inhibited cell migration and invasion, suggesting potential anti-metastatic properties.
Pharmacological Profile
The pharmacological profile of 6-Bromo-4-methylchromane-4-carbonitrile indicates favorable bioavailability and low toxicity in preliminary studies. Further investigations are required to fully understand its pharmacokinetics and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
